molecular formula C16H16N2O6 B2934778 Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411324-19-9

Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate

Cat. No. B2934778
CAS RN: 2411324-19-9
M. Wt: 332.312
InChI Key: VSMUPOLSPXHGMQ-SNAWJCMRSA-N
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Description

Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory cytokines and modulating the immune response. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit tumor growth and proliferation in vitro and in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate in lab experiments include its ability to target specific cells and tissues, as well as its anti-inflammatory and anti-tumor properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate. These include investigating its potential use as a drug delivery system, further elucidating its mechanism of action, and exploring its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders.
In conclusion, Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is a chemical compound with significant potential for scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate involves the condensation of 2-(1,3-benzodioxol-5-yl)-3-hydroxypiperazine-1-carboxylic acid with methyl acetoacetate. The reaction is catalyzed by a base and yields the desired compound in good yield.

Scientific Research Applications

Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-14(20)5-4-13(19)18-7-6-17-16(21)15(18)10-2-3-11-12(8-10)24-9-23-11/h2-5,8,15H,6-7,9H2,1H3,(H,17,21)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUPOLSPXHGMQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCNC(=O)C1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCNC(=O)C1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate

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